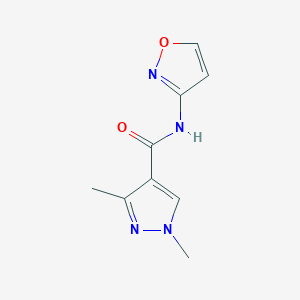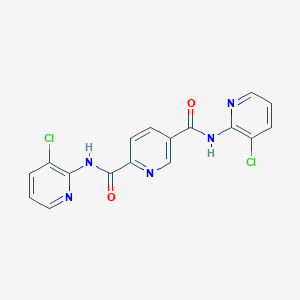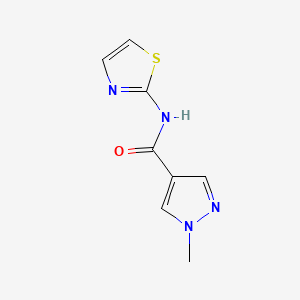![molecular formula C22H16ClN3O4 B10900199 (2E)-N-(2-chloro-6-methylphenyl)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10900199.png)
(2E)-N-(2-chloro-6-methylphenyl)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes chlorinated, methylated, and nitro-substituted aromatic rings, as well as cyano and furan groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methylphenylamine, 2-methyl-4-nitrobenzaldehyde, and 2-furylacetonitrile.
Formation of Intermediate: The initial step involves the condensation of 2-chloro-6-methylphenylamine with 2-methyl-4-nitrobenzaldehyde to form an imine intermediate.
Cyclization and Functionalization: The imine intermediate undergoes cyclization with 2-furylacetonitrile under basic conditions to form the desired propenamide structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing robust purification processes to handle larger quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and furan groups, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or sulfuric acid (H~2~SO~4~) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction of the nitro group typically produces aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity against specific biological targets, its ability to modulate biochemical pathways, and its potential as a lead compound for drug development.
Industry
In industry, (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE: shares structural similarities with other propenamide derivatives, such as:
Uniqueness
The uniqueness of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities to explore new chemical spaces and develop innovative solutions.
Eigenschaften
Molekularformel |
C22H16ClN3O4 |
|---|---|
Molekulargewicht |
421.8 g/mol |
IUPAC-Name |
(E)-N-(2-chloro-6-methylphenyl)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C22H16ClN3O4/c1-13-4-3-5-19(23)21(13)25-22(27)15(12-24)11-17-7-9-20(30-17)18-8-6-16(26(28)29)10-14(18)2/h3-11H,1-2H3,(H,25,27)/b15-11+ |
InChI-Schlüssel |
KEIGCYGMZRGZGC-RVDMUPIBSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)/C#N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-[(2,3-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10900117.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10900130.png)

![4-chloro-N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B10900144.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)propanohydrazide](/img/structure/B10900145.png)
![2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10900146.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide](/img/structure/B10900152.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-3-methylbutanehydrazide](/img/structure/B10900153.png)

![N'~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide](/img/structure/B10900181.png)
![(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10900185.png)
![2-({[3-(Trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10900187.png)
![ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate](/img/structure/B10900188.png)
